4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide
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Overview
Description
The compound "4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide" is a synthetic organic molecule belonging to the family of thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied in various fields of chemistry and biology.
Scientific Research Applications
Chemistry
Biology
Studied for their antimicrobial, antiviral, and anticancer properties. The unique structural attributes of thiazole and triazine rings contribute to its efficacy in these areas.
Medicine
Potential therapeutic agents due to their ability to interact with specific enzymes or receptors involved in disease pathways.
Industry
May serve as precursors or active agents in the development of agrochemicals or dyes.
Future Directions
The future research directions could involve exploring the biological activity of this compound, given that some triazine derivatives have shown potential as cholinesterase inhibitors . Additionally, the synthesis of new derivatives and exploration of their properties could be another area of future research.
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, enhancing signal transmission in the brain . This could potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The compound also shows significant neuroprotective activity against H2O2-induced PC12 oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The common approach includes the formation of the thiazole ring, followed by introduction of the carboxamide group and subsequent derivatization with the triazinyl moiety.
Industrial Production Methods
Industrial production methods would likely focus on optimizing the synthetic route for large-scale production, employing high-throughput techniques and minimizing waste. Catalysts and solvents that offer high yields and selectivity would be preferred.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Can occur at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The triazinyl moiety can undergo reduction under specific conditions.
Substitution: Both electrophilic and nucleophilic substitutions can be observed at various positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Various halides, strong bases or acids, depending on the type of substitution desired.
Major Products Formed
Oxidation typically yields carboxylic acids.
Reduction can lead to a variety of amines or alcohols, depending on the functional groups present.
Substitution reactions yield a plethora of derivatives based on the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-(3-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide: Similar structure but differing in the position of the oxo group.
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide: Lacks the methyl group.
4-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide: Ethyl group instead of methyl.
Uniqueness
The presence of both the thiazole and triazine rings in this compound provides a unique combination of functionalities that can be exploited in various fields of research and application. This dual-ring structure offers enhanced stability, reactivity, and potential bioactivity compared to other similar compounds.
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Properties
IUPAC Name |
4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(22-8-16-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVQJHCEXYURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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